![molecular formula C13H13N3O B2964188 N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide CAS No. 926250-14-8](/img/structure/B2964188.png)
N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide” is a chemical compound . It is a structural motif found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, as evidenced by the synthesis of ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .
Molecular Structure Analysis
The molecular structure of “N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide” is characterized by a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The InChI code for the compound is 1S/C13H13N3O.2ClH/c14-8-10-3-1-5-12 (7-10)16-13 (17)11-4-2-6-15-9-11;;/h1-7,9H,8,14H2, (H,16,17);2*1H .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide” include a ring cleavage methodology reaction . This involves the remodeling of 3-formyl (aza)indoles/benzofurans .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Selective Inhibition of Kinase Superfamily : A study identified substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrated significant tumor stasis in vivo and have advanced into phase I clinical trials, indicating their potential as cancer therapeutics (Schroeder et al., 2009).
Histone Deacetylase Inhibition : Another compound, MGCD0103, was found to be a selective inhibitor of histone deacetylases (HDACs), showing promise in blocking cancer cell proliferation and inducing apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Material Science Applications
- Polymer Synthesis : Research into the synthesis of aromatic polyamides and polyimides based on specific carboxamide derivatives has demonstrated their potential for creating materials with excellent thermal stability and solubility properties, useful for a variety of technological applications (Yang & Lin, 1995).
Chemical Synthesis and Catalysis
Crystal Engineering : Carboxamide-pyridine N-oxide has been explored as a heterosynthon for crystal engineering, including the synthesis of pharmaceutical cocrystals, demonstrating its utility in designing new molecular architectures (Reddy et al., 2006).
Selective Detection of Iron : Pyridine-2,6-dicarboxamide-based probes have been developed for the selective detection of iron, showcasing the application of carboxamide derivatives in analytical chemistry and sensor development (Kumar et al., 2015).
Propriétés
IUPAC Name |
N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-9-10-2-1-3-12(8-10)16-13(17)11-4-6-15-7-5-11/h1-8H,9,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQKSHMCSXATDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

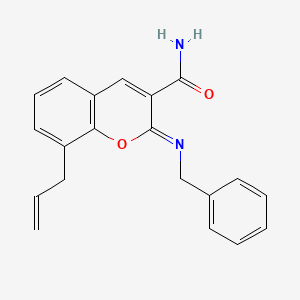
![4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2964106.png)
![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)
![2-Bromo-5-methylbenzo[d]thiazole](/img/structure/B2964111.png)

![5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2964114.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2964115.png)
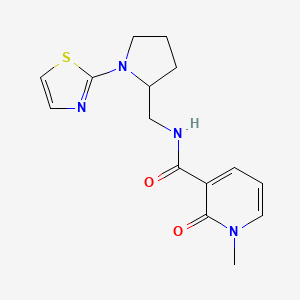
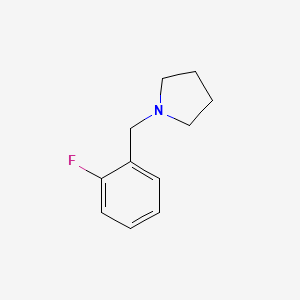
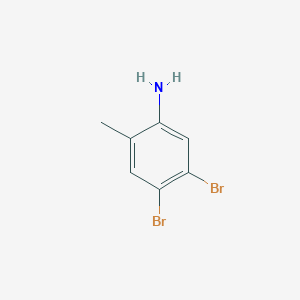
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)
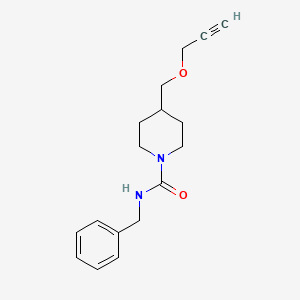
![4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2964127.png)
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)